![molecular formula C46H28Cl2N18Na6O20S6 B14456938 1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt CAS No. 70161-15-8](/img/structure/B14456938.png)
1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple sulfonic acid groups, azo linkages, and triazine rings, making it a versatile molecule in various scientific and industrial applications.
準備方法
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives, sulfonation agents, and triazine compounds.
Sulfonation: Naphthalene is sulfonated using sulfuric acid to introduce sulfonic acid groups at specific positions.
Azo Coupling: The sulfonated naphthalene undergoes azo coupling with diazonium salts derived from aromatic amines.
Triazine Introduction: The resulting azo compound is then reacted with chlorinated triazine derivatives to form the final product.
Purification: The compound is purified through recrystallization or chromatography to obtain the hexasodium salt form.
化学反応の分析
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions with agents like sodium borohydride can break the azo linkages, resulting in the formation of amines.
Substitution: The triazine rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the triazine rings and release the sulfonic acid groups.
科学的研究の応用
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye and chromophore in various analytical techniques, including capillary electrophoresis and chromatography.
Biology: The compound is utilized in biological assays as a fluorescent marker and staining agent for cellular components.
Industry: The compound is employed in the production of specialty chemicals, dyes, and pigments for textiles and other materials.
作用機序
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves its interaction with molecular targets through various pathways:
Binding to Proteins: The compound can bind to proteins and enzymes, altering their activity and function.
Fluorescence: Its fluorescent properties allow it to be used as a marker in imaging and diagnostic applications.
Chemical Reactivity: The presence of reactive groups such as sulfonic acids and triazines enables it to participate in chemical reactions, leading to the formation of new compounds with desired properties.
類似化合物との比較
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt can be compared with other similar compounds:
1,3,6-Naphthalenetrisulfonic acid trisodium salt hydrate: This compound is similar in structure but lacks the azo and triazine groups, making it less versatile in applications.
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt: This compound is used as a dye and fluorescent marker but has different reactivity and applications due to the absence of triazine rings.
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate: Similar to the first compound, it is used as an anionic chromophore but does not have the same range of applications due to the lack of azo linkages and triazine groups.
特性
CAS番号 |
70161-15-8 |
|---|---|
分子式 |
C46H28Cl2N18Na6O20S6 |
分子量 |
1554.1 g/mol |
IUPAC名 |
hexasodium;7-[[2-(carbamoylamino)-4-[[4-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C46H34Cl2N18O20S6.6Na/c47-39-57-43(61-45(59-39)53-23-5-7-29(31(13-23)55-41(49)67)63-65-33-17-27-19(11-37(33)91(81,82)83)9-25(87(69,70)71)15-35(27)89(75,76)77)51-21-1-2-22(4-3-21)52-44-58-40(48)60-46(62-44)54-24-6-8-30(32(14-24)56-42(50)68)64-66-34-18-28-20(12-38(34)92(84,85)86)10-26(88(72,73)74)16-36(28)90(78,79)80;;;;;;/h1-18H,(H3,49,55,67)(H3,50,56,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H2,51,53,57,59,61)(H2,52,54,58,60,62);;;;;;/q;6*+1/p-6 |
InChIキー |
OSHPPLKDLUFFQM-UHFFFAOYSA-H |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)NC6=NC(=NC(=N6)Cl)NC7=CC(=C(C=C7)N=NC8=CC9=C(C=C(C=C9C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


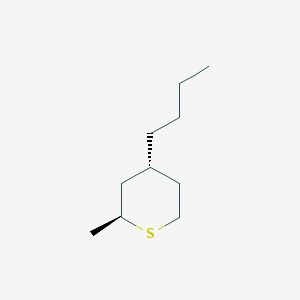
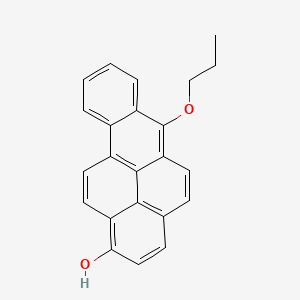
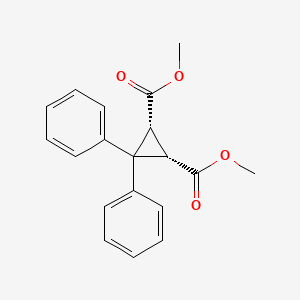
![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
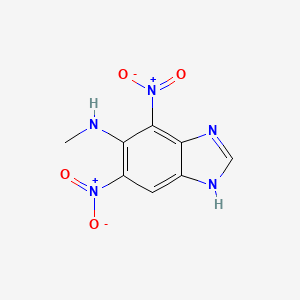
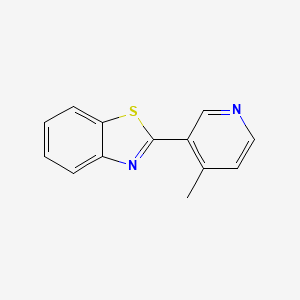
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
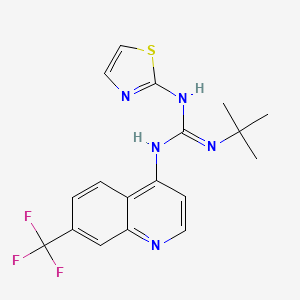
![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
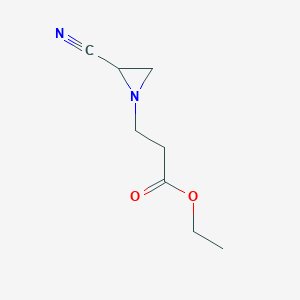
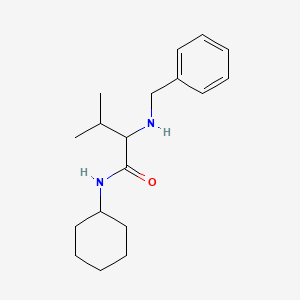
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
